1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine
Overview
Description
S 25585 is a potent and selective neuropeptide Y receptor subtype 5 antagonist. Neuropeptide Y is a peptide neurotransmitter that is involved in various physiological processes, including regulation of energy balance, memory, and learning. S 25585 has been studied for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders, due to its ability to inhibit neuropeptide Y-induced feeding behavior .
Preparation Methods
The synthesis of S 25585 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
S 25585 undergoes various chemical reactions, including:
Oxidation: The nitro group in S 25585 can be reduced to an amino group under appropriate conditions.
Reduction: The benzoyl hydrazine moiety can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include amino derivatives and substituted analogs .
Scientific Research Applications
Chemistry: Used as a tool compound to study the neuropeptide Y receptor subtype 5 and its role in physiological processes.
Biology: Investigated for its effects on feeding behavior and energy balance in animal models.
Medicine: Explored as a potential therapeutic agent for obesity and metabolic disorders due to its ability to inhibit neuropeptide Y-induced feeding.
Industry: Utilized in research and development of new drugs targeting the neuropeptide Y receptor subtype 5 .
Mechanism of Action
S 25585 exerts its effects by selectively binding to the neuropeptide Y receptor subtype 5, thereby blocking the binding of neuropeptide Y. This inhibition prevents the activation of downstream signaling pathways that are involved in the regulation of feeding behavior and energy balance. The molecular targets of S 25585 include the neuropeptide Y receptor subtype 5, and the pathways involved include those related to appetite regulation and metabolic processes .
Comparison with Similar Compounds
S 25585 is unique in its high selectivity for the neuropeptide Y receptor subtype 5 compared to other neuropeptide Y receptor antagonists. Similar compounds include:
BIBP 3226: A neuropeptide Y receptor subtype 1 antagonist.
GR 231118: A neuropeptide Y receptor subtype 2 antagonist.
CGP 71683A: A neuropeptide Y receptor subtype 5 antagonist with lower selectivity compared to S 25585.
The uniqueness of S 25585 lies in its potent and selective inhibition of the neuropeptide Y receptor subtype 5, making it a valuable tool for studying the specific role of this receptor in physiological processes .
Properties
IUPAC Name |
N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O6S/c23-22(24,25)17-10-11-19(18(12-17)29(32)33)36(34,35)26-13-14-6-8-16(9-7-14)21(31)28-27-20(30)15-4-2-1-3-5-15/h1-5,10-12,14,16,26H,6-9,13H2,(H,27,30)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMJFKLHWFZWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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